molecular formula C16H19NO2S B4426448 1-(3-methylphenyl)-N-[(2-methylphenyl)methyl]methanesulfonamide

1-(3-methylphenyl)-N-[(2-methylphenyl)methyl]methanesulfonamide

Cat. No.: B4426448
M. Wt: 289.4 g/mol
InChI Key: ZHNHWMSNVUFXOZ-UHFFFAOYSA-N
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Description

1-(3-methylphenyl)-N-[(2-methylphenyl)methyl]methanesulfonamide is an organic compound with a complex structure It is characterized by the presence of a sulfonamide group attached to a methanesulfonamide backbone, with two methylphenyl groups as substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-methylphenyl)-N-[(2-methylphenyl)methyl]methanesulfonamide typically involves the reaction of 3-methylphenylamine with 2-methylbenzyl chloride in the presence of a base, followed by the introduction of a methanesulfonyl chloride group. The reaction conditions often include:

    Solvent: Commonly used solvents include dichloromethane or toluene.

    Base: Bases such as triethylamine or sodium hydroxide are used to facilitate the reaction.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and impurities.

Chemical Reactions Analysis

Types of Reactions

1-(3-methylphenyl)-N-[(2-methylphenyl)methyl]methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with reagents such as sodium azide or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines.

    Substitution: Formation of azides or thiols.

Scientific Research Applications

1-(3-methylphenyl)-N-[(2-methylphenyl)methyl]methanesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-methylphenyl)-N-[(2-methylphenyl)methyl]methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to a reduction in its activity. The pathways involved may include inhibition of bacterial enzymes, making it a potential antimicrobial agent.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-1-(3-methylphenyl)-1-propanone
  • 1-(4-Methoxy-3-methylphenyl)-1-propanone
  • 2-Bromo-1-(4-methylphenyl)-1-propanone

Uniqueness

1-(3-methylphenyl)-N-[(2-methylphenyl)methyl]methanesulfonamide is unique due to its specific substitution pattern and the presence of both methylphenyl groups and a sulfonamide group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(3-methylphenyl)-N-[(2-methylphenyl)methyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2S/c1-13-6-5-8-15(10-13)12-20(18,19)17-11-16-9-4-3-7-14(16)2/h3-10,17H,11-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHNHWMSNVUFXOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)NCC2=CC=CC=C2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(3-methylphenyl)-N-[(2-methylphenyl)methyl]methanesulfonamide
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1-(3-methylphenyl)-N-[(2-methylphenyl)methyl]methanesulfonamide
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1-(3-methylphenyl)-N-[(2-methylphenyl)methyl]methanesulfonamide
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1-(3-methylphenyl)-N-[(2-methylphenyl)methyl]methanesulfonamide
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1-(3-methylphenyl)-N-[(2-methylphenyl)methyl]methanesulfonamide

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